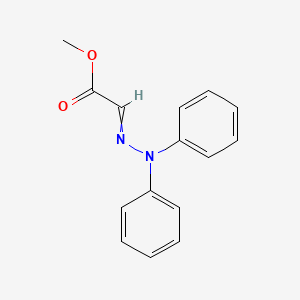silane CAS No. 497152-89-3](/img/structure/B14249053.png)
[(2-Isocyanophenyl)methoxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isocyanophenyl)methoxysilane is an organosilicon compound with the molecular formula C11H15NO2Si. This compound is characterized by the presence of an isocyanophenyl group attached to a methoxy group, which is further bonded to a trimethylsilyl group. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanophenyl)methoxysilane typically involves the reaction of 2-isocyanophenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-Isocyanophenol+Trimethylchlorosilane→(2-Isocyanophenyl)methoxysilane+HCl
Industrial Production Methods
Industrial production of (2-Isocyanophenyl)methoxysilane follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
(2-Isocyanophenyl)methoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form silanols.
Addition Reactions: The isocyanate group can react with amines to form ureas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the trimethylsilyl group.
Addition Reactions: Amines are commonly used to react with the isocyanate group under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted silanes.
Hydrolysis: Products include silanols and methanol.
Addition Reactions: Products include ureas.
科学研究应用
(2-Isocyanophenyl)methoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of (2-Isocyanophenyl)methoxysilane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles such as amines to form ureas, which are stable and have various applications.
Trimethylsilyl Group: Provides hydrophobicity and can be hydrolyzed to form silanols, which can further react to form siloxane bonds.
相似化合物的比较
Similar Compounds
Methoxytrimethylsilane: Similar in structure but lacks the isocyanate group.
Trimethoxysilane: Contains three methoxy groups instead of one.
(2-Methoxyphenyl)trimethylsilane: Similar but with a methoxy group instead of an isocyanate group.
Uniqueness
(2-Isocyanophenyl)methoxysilane is unique due to the presence of both an isocyanate group and a trimethylsilyl group. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
属性
CAS 编号 |
497152-89-3 |
|---|---|
分子式 |
C11H15NOSi |
分子量 |
205.33 g/mol |
IUPAC 名称 |
(2-isocyanophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C11H15NOSi/c1-12-11-8-6-5-7-10(11)9-13-14(2,3)4/h5-8H,9H2,2-4H3 |
InChI 键 |
SQNQJVSCDBBNOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCC1=CC=CC=C1[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



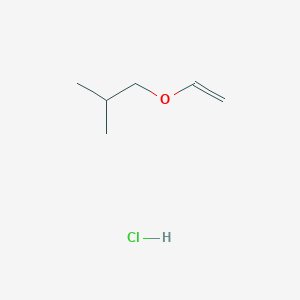
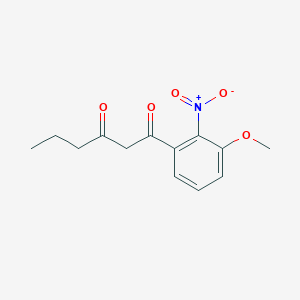

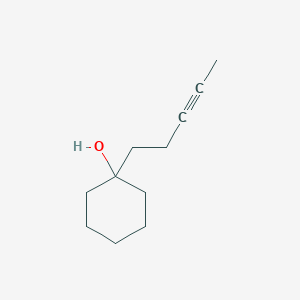
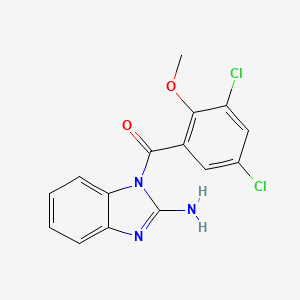
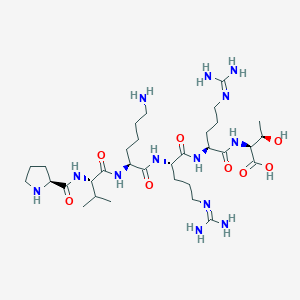
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
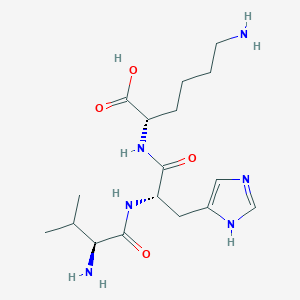
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
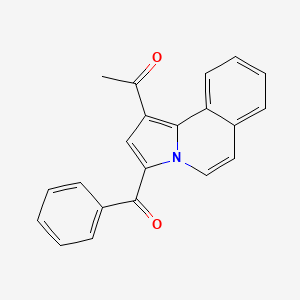
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
